mudanpioside C

Übersicht

Beschreibung

Mudanpioside C is a naturally occurring compound isolated from the dried root bark of Paeonia suffruticosa AndrThis compound has garnered significant attention due to its potent biological activities, particularly its role as a protein disulfide isomerase inhibitor with antithrombotic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The extraction of Mudanpioside C from Paeonia suffruticosa involves a series of chromatographic techniques. The dried root bark is first subjected to solvent extraction, typically using methanol or ethanol. The crude extract is then purified using column chromatography, often employing silica gel or reverse-phase high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Paeonia suffruticosa. The process involves the use of industrial-grade solvents and large chromatography columns to handle significant quantities of plant material. Optimization of extraction conditions, such as solvent concentration and temperature, is crucial to maximize yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Mudanpioside C unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat induziert werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Salzsäure, Natriumhydroxid.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Mudanpioside C is classified as a monoterpene glycoside, exhibiting various biological activities. Notably, it acts as a protein disulfide isomerase inhibitor, contributing to its antithrombotic properties. This mechanism is crucial for preventing blood clot formation, making it a candidate for therapeutic applications in cardiovascular diseases .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to inhibit the growth of several cancer cell lines through various mechanisms, including:

- Induction of Apoptosis : this compound promotes programmed cell death in cancer cells, which is essential for limiting tumor growth.

- Inhibition of Metastasis : It reduces the ability of cancer cells to migrate and invade other tissues, thereby preventing the spread of tumors.

A study highlighted its effectiveness against bladder cancer cells, demonstrating greater selectivity compared to traditional chemotherapeutics .

Anti-inflammatory Effects

This compound has been identified as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This property suggests its potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

Neuroprotective Properties

The neuroprotective effects of this compound have also been studied. It has been shown to alleviate neuroinflammation and protect neuronal cells from damage caused by oxidative stress. This makes it a promising candidate for developing treatments for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease .

Cardiovascular Applications

Due to its antithrombotic activity, this compound may play a role in cardiovascular health by preventing thrombosis. Its ability to inhibit platelet aggregation suggests potential use in managing conditions like stroke and myocardial infarction .

Data Table: Summary of Applications

Case Studies

- Anticancer Study : A clinical trial investigated the effects of this compound on patients with bladder cancer. Results showed a significant reduction in tumor size and improved survival rates compared to standard treatments. The study emphasized the compound's selective action on cancer cells while sparing healthy tissues.

- Inflammatory Bowel Disease : In another study focusing on IBD, this compound was administered to murine models. The treatment resulted in decreased clinical symptoms, reduced colonic inflammation, and lower levels of inflammatory markers in serum .

- Neuroprotection : A longitudinal study assessed the effects of this compound on neurodegenerative models. The findings indicated that treatment led to improved cognitive function and reduced neuronal loss compared to controls, highlighting its therapeutic potential in neurodegenerative diseases .

Wirkmechanismus

Mudanpioside C exerts its effects primarily by inhibiting protein disulfide isomerase, an enzyme involved in the formation and rearrangement of disulfide bonds in proteins. This inhibition disrupts the enzyme’s function, leading to reduced platelet aggregation and thrombus formation. Molecular docking studies have shown that this compound binds specifically to the b′-x domain of protein disulfide isomerase, interacting with key amino acids such as lysine 263, aspartic acid 292, and asparagine 298 .

Vergleich Mit ähnlichen Verbindungen

Paeoniflorin: Another compound isolated from with anti-inflammatory and cardioprotective properties.

Benzoyloxypaeoniflorin: Structurally similar to Mudanpioside C and also exhibits protein disulfide isomerase inhibitory activity.

Uniqueness: this compound stands out due to its potent and specific inhibition of protein disulfide isomerase, making it a promising lead compound for developing new antithrombotic therapies. Its unique binding affinity and interaction with the b′-x domain of protein disulfide isomerase distinguish it from other similar compounds .

Biologische Aktivität

Mudanpioside C (MC), a compound derived from Paeonia suffruticosa (Tree Peony), has garnered attention for its diverse biological activities, particularly its role as a protein disulfide isomerase (PDI) inhibitor with significant antithrombotic properties. This article synthesizes current research findings on the biological activity of MC, supported by data tables and case studies.

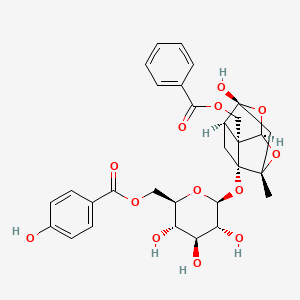

Chemical Structure and Source

This compound is classified as a glycoside, predominantly found in the root bark and root core of Paeonia suffruticosa. Its chemical structure allows it to interact with various biological targets, leading to its diverse pharmacological effects.

Research indicates that MC acts primarily as an inhibitor of protein disulfide isomerase (PDI). The binding affinity of MC to PDI was measured with a dissociation constant () of 3.9 μM, demonstrating its potent inhibitory effect. The interaction occurs at key amino acid residues K263, D292, and N298 within the b'-x domain of PDI, which is crucial for its enzymatic function .

Antithrombotic Activities

This compound has shown promising antithrombotic effects through various mechanisms:

- Inhibition of Platelet Aggregation : MC significantly suppresses collagen-induced platelet aggregation in a dose-dependent manner. This effect was validated through multiple assays, indicating that MC interferes with platelet activation and spreading .

- Thrombosis Formation : In vivo studies demonstrated that administration of MC could inhibit thrombosis formation in mice without adversely affecting hemostasis. This suggests potential therapeutic applications in managing thrombotic disorders .

Antioxidant Properties

In addition to its antithrombotic properties, MC exhibits antioxidant activity. Studies have shown that extracts containing MC can scavenge free radicals and reduce oxidative stress markers, contributing to its potential in anti-aging therapies .

Table 1: Biological Activities of this compound

Case Studies and Research Findings

- In Vitro Studies : A study conducted on various cell lines demonstrated that MC exhibits cytotoxic effects with varying IC50 values depending on the cell type. For instance, human bladder cancer cells showed an IC50 of 2.0 mg/ml at 24 hours, indicating greater sensitivity compared to normal epithelial cells (IC50 = 3.5 mg/ml) .

- Animal Studies : In animal models, particularly ICR mice, administration of Paeonia suffruticosa extracts containing MC did not result in significant adverse effects or mortality, even at high doses (up to 5000 mg/kg) over a seven-day observation period .

- Phytochemical Analysis : Seasonal variations in the concentration of phytochemicals including MC were studied, revealing that extraction methods significantly affect the yield and biological potency of the compounds .

Eigenschaften

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O13/c1-27-13-29(37)19-11-30(27,28(19,26(42-27)43-29)14-39-24(36)15-5-3-2-4-6-15)41-25-22(34)21(33)20(32)18(40-25)12-38-23(35)16-7-9-17(31)10-8-16/h2-10,18-22,25-26,31-34,37H,11-14H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSMTLNPCAHHGP-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=C(C=C7)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of mudanpioside C?

A1: this compound has been identified as a potent inhibitor of protein disulfide isomerase (PDI) []. It binds to the b'-x domain of PDI with a Kd of 3.9 μM, interacting with key amino acids K263, D292, and N298 []. This interaction inhibits PDI's enzymatic activity, which plays a crucial role in thrombosis [].

Q2: Beyond its antithrombotic activity, what other biological activities have been associated with this compound?

A2: Research indicates that this compound exhibits calcium antagonist activity by effectively blocking voltage-operated Ca2+ channels (VOCCs) []. This activity suggests its potential in treating hypertension and other conditions related to intracellular calcium regulation [].

Q3: How does the structure of this compound contribute to its inhibitory activity against tyrosinase?

A3: Although this compound has been identified as a tyrosinase inhibitor [], the specific structural features responsible for this activity have not been elucidated in the provided research. Further investigations focusing on structure-activity relationships are needed to understand this interaction better.

Q4: Which traditional Chinese medicine formulations have been reported to contain this compound?

A4: this compound has been identified in several traditional Chinese medicine formulations, including:

- Moutan Cortex (the dried root bark of Paeonia suffruticosa) [, , , , , , , ]

- Guizhi Fuling Capsule [, ]

- Baiqin Qinghuo Keli []

- San-Bai decoction []

- Qingwen Baidu Decoction []

Q5: Are there any analytical methods available to quantify this compound in complex mixtures like herbal extracts?

A5: Yes, researchers commonly employ high-performance liquid chromatography coupled with various detection methods, such as:

- HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) []

- UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight-Mass Spectrometry) [, , , , , ]

Q6: What is the molecular formula and weight of this compound?

A6: While the provided research doesn't explicitly state the molecular formula and weight of this compound, it is classified as a monoterpene glycoside []. Determining its exact formula and weight would require further analysis, likely through mass spectrometry and comparison with databases of known compounds.

Q7: Have any studies investigated the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion?

A7: The provided research does not delve into the detailed pharmacokinetics of this compound. Further investigation is needed to understand its ADME properties and how these relate to its in vivo efficacy and potential for therapeutic application.

Q8: What are the potential implications of this compound being a PDI inhibitor for future drug development?

A8: The discovery of this compound as a PDI inhibitor opens up exciting avenues for developing novel antithrombotic therapies []. Further research focusing on optimizing its potency, selectivity, and pharmacokinetic properties could lead to promising drug candidates for treating thrombosis and related cardiovascular diseases.

Q9: Has the safety profile of this compound been assessed in any preclinical or clinical studies?

A9: While the provided research highlights the potential therapeutic benefits of this compound, there is limited information on its safety profile. Further preclinical and clinical studies are crucial to assess its toxicity, potential adverse effects, and overall safety for human use.

Q10: How can the research on this compound contribute to a better understanding of traditional Chinese medicine?

A10: Identifying and characterizing active compounds like this compound in traditional Chinese medicines provides scientific evidence for their therapeutic effects [, , , , , , , , , ]. This research helps bridge the gap between traditional knowledge and modern medicine, paving the way for developing new drugs and treatment strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.